molecular formula C8H12N2S2 B14305087 3-Butylpyrimidine-2,4(1H,3H)-dithione CAS No. 116422-25-4

3-Butylpyrimidine-2,4(1H,3H)-dithione

Cat. No.: B14305087
CAS No.: 116422-25-4
M. Wt: 200.3 g/mol
InChI Key: HQYNBERMSSWQTG-UHFFFAOYSA-N
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Description

3-Butylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a butyl group at the 3-position and two thioketo groups at the 2 and 4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of butylamine with carbon disulfide and a suitable pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the dithione structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Butylpyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione groups to thiol groups.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

3-Butylpyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Butylpyrimidine-2,4(1H,3H)-dithione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of thioketo groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4(1H,3H)-dithione: Lacks the butyl group at the 3-position.

    3-Methylpyrimidine-2,4(1H,3H)-dithione: Contains a methyl group instead of a butyl group.

    3-Phenylpyrimidine-2,4(1H,3H)-dithione: Contains a phenyl group at the 3-position.

Uniqueness

3-Butylpyrimidine-2,4(1H,3H)-dithione is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

CAS No.

116422-25-4

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

3-butyl-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C8H12N2S2/c1-2-3-6-10-7(11)4-5-9-8(10)12/h4-5H,2-3,6H2,1H3,(H,9,12)

InChI Key

HQYNBERMSSWQTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=S)C=CNC1=S

Origin of Product

United States

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